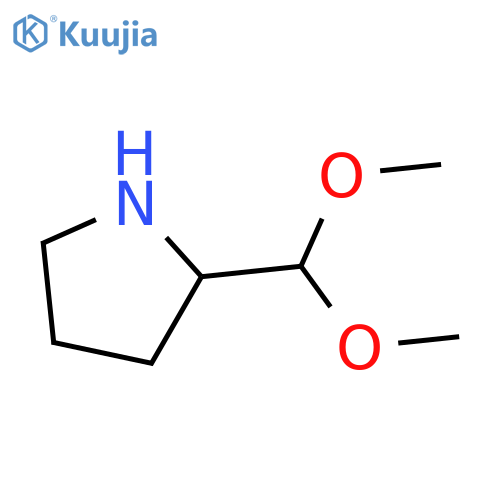Cas no 1267002-46-9 (2-(dimethoxymethyl)pyrrolidine)

1267002-46-9 structure
商品名:2-(dimethoxymethyl)pyrrolidine
2-(dimethoxymethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(dimethoxymethyl)pyrrolidine
- EN300-1738115
- 1267002-46-9
- LFBFDWFWLJVLEO-UHFFFAOYSA-N
- SCHEMBL4974553
- Pyrrolidine-2-carboxaldehyde Dimethyl Acetal
-
- インチ: 1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3
- InChIKey: LFBFDWFWLJVLEO-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCCN1)OC
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(dimethoxymethyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738115-5.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 5g |
$2485.0 | 2023-06-04 | ||
| Enamine | EN300-1738115-0.5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-1g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 1g |
$857.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 5g |
$2485.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-0.25g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.25g |
$789.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-10.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 10g |
$3683.0 | 2023-06-04 | ||
| Enamine | EN300-1738115-2.5g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-0.05g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-1738115-1.0g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 1g |
$857.0 | 2023-06-04 | ||
| Enamine | EN300-1738115-0.1g |
2-(dimethoxymethyl)pyrrolidine |
1267002-46-9 | 0.1g |
$755.0 | 2023-09-20 |
2-(dimethoxymethyl)pyrrolidine 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1267002-46-9 (2-(dimethoxymethyl)pyrrolidine) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
